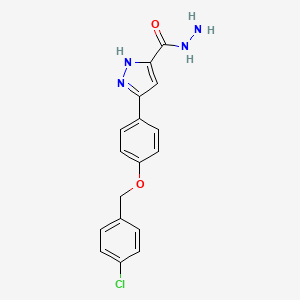
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a phenyl group substituted with a chlorobenzyl ether, and a carbohydrazide functional group, making it a versatile molecule for chemical modifications and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group with a chlorobenzyl ether substituent can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 4-chlorobenzyl alcohol with a phenol derivative in the presence of a base such as potassium carbonate.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the pyrazole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbohydrazide group to an amine.
Substitution: The chlorobenzyl ether group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted benzyl ethers.
科学的研究の応用
Chemistry
In chemistry, 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it useful in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the pyrazole ring and carbohydrazide group suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The pyrazole ring could interact with metal ions or other biomolecules, while the carbohydrazide group could form hydrogen bonds or covalent bonds with target proteins.
類似化合物との比較
Similar Compounds
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carboxamide: Similar structure but with a carboxamide group instead of a carbohydrazide group.
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbohydrazide group.
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-methyl ester: Similar structure but with a methyl ester group instead of a carbohydrazide group.
Uniqueness
3-(4-((4-Chlorobenzyl)oxy)phenyl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the carbohydrazide group, which can participate in a variety of chemical reactions and interactions. This makes it a versatile compound for research and industrial applications, offering different reactivity and properties compared to its analogs.
特性
CAS番号 |
763111-31-5 |
|---|---|
分子式 |
C17H15ClN4O2 |
分子量 |
342.8 g/mol |
IUPAC名 |
3-[4-[(4-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carbohydrazide |
InChI |
InChI=1S/C17H15ClN4O2/c18-13-5-1-11(2-6-13)10-24-14-7-3-12(4-8-14)15-9-16(22-21-15)17(23)20-19/h1-9H,10,19H2,(H,20,23)(H,21,22) |
InChIキー |
RYHCEMIKDJKLNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(2,4-dichlorophenyl)-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12006500.png)

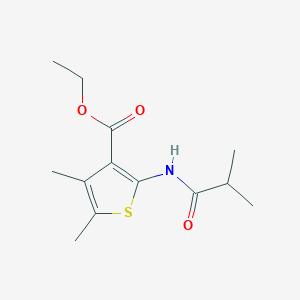


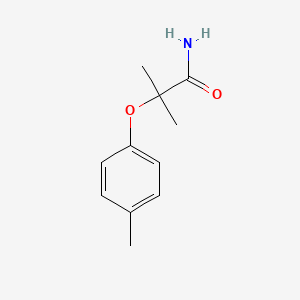

![(4Z)-4-[(4-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B12006528.png)

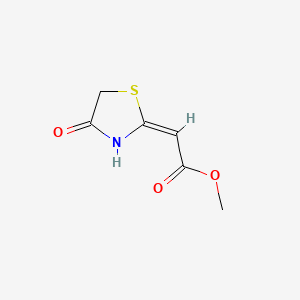
![2-[3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12006551.png)
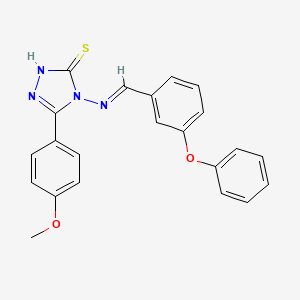
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B12006570.png)

